Boc-L-赫莫瑟-Obzl

描述

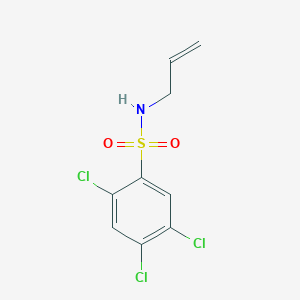

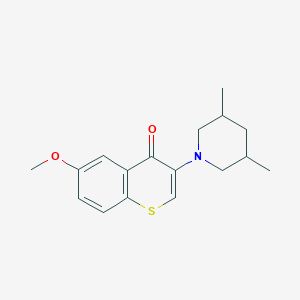

Boc-L-Homoser-Obzl is a chemical compound with the CAS Number: 105183-60-6 and Linear Formula: C16H23NO5 . It has a molecular weight of 309.36 . The IUPAC name for this compound is benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate .

Molecular Structure Analysis

The InChI code for Boc-L-Homoser-Obzl is 1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 . The InChI key is YQTGYJUMDNISEP-ZDUSSCGKSA-N .科学研究应用

取向与肽层

Boc-L-Homoser-Obzl 及其衍生物用于研究界面处螺旋肽的取向。研究表明,像 Boc-(L-Leu-Aib)n-OBzl 这样的肽,铺展在水或水-甲醇混合物上,在液相中呈垂直取向,这对在金表面创建肽单层和多层至关重要。这种垂直取向对于生物材料和纳米技术应用的发展至关重要 (Kitagawa, Morita, Umemura, & Kimura, 2002)。

肽构象和溶解度

已探索甘氨酸和 β-丙氨酸的受保护均一寡肽的溶解度和结构构象,包括 Boc-Glyn-OBzl 和 Boc-(β-Ala)n-OBzl。研究表明,较高的寡聚物 (n=5–8) 表现出 β-折叠结构,影响其在高极性溶剂中的溶解度。这项研究为治疗和材料科学应用的肽设计提供了见解 (Narita, Doi, Kudo, & Terauchi, 1986)。

寡肽中的螺旋折叠

α-氨基异丁酸 (Aib) 残基对促进寡肽中螺旋折叠的影响已通过 Boc–Aib–Leun–OBzl 等化合物进行了研究。这项研究强调了特定残基诱导肽链中所需构象的潜力,这是开发基于肽的治疗剂和材料的一个基本方面 (Narita, Ishikawa, Sugasawa, & Doi, 1985)。

肽合成技术

Boc 固相肽合成 (SPPS) 中无水氟化氢裂解的技术展示了 Boc/Bzl 化学的多功能性。该方法对于合成长而复杂的肽至关重要,其应用范围从药物到基础研究 (Muttenthaler, Albericio, & Dawson, 2015)。

新糖肽合成

N-Fmoc-O-(N'-Boc-N'-methyl)-氨基高丝氨酸的合成展示了 Boc 保护氨基酸在肽合成中的效用。该方法促进了肽的选择性糖基化,从而能够为糖科学研究和糖缀合物疫苗或治疗剂的开发创造新糖肽 (Carrasco, Brown, Serafimova, & Silva, 2003)。

作用机制

Target of Action

The primary targets of Boc-L-Homoser-Obzl are currently unknown. This compound is a derivative of homoserine, an amino acid involved in protein synthesis Therefore, it may interact with proteins or enzymes that recognize or process homoserine

Mode of Action

Given its structure, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions . The presence of the Boc (tert-butoxycarbonyl) group suggests that it may undergo reactions involving the removal of this protecting group .

Biochemical Pathways

As a derivative of homoserine, it may potentially influence pathways involving this amino acid, such as the methionine and threonine biosynthesis pathways

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transporters .

Result of Action

The molecular and cellular effects of Boc-L-Homoser-Obzl’s action are currently unknown. Given its structural similarity to homoserine, it may have effects on protein synthesis or other processes involving this amino acid .

Action Environment

The action, efficacy, and stability of Boc-L-Homoser-Obzl may be influenced by various environmental factors. For example, pH and temperature could affect its stability and interactions with targets . Additionally, the presence of other molecules could influence its absorption and distribution .

属性

IUPAC Name |

benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTGYJUMDNISEP-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)

![1-(Azetidin-1-yl)-2-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2930877.png)

![1-[(4-benzamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2930878.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2930881.png)

![(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2930886.png)

![N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2930888.png)